molecular formula C23H25N5O2 B11241529 2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11241529
M. Wt: 403.5 g/mol
InChI Key: JRBDXXAYBQRWRH-UHFFFAOYSA-N
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Description

    2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine: is a chemical compound with a complex structure. It falls within the class of arylpiperazine derivatives.

  • Its molecular formula is C19H21N5O2 .
  • The compound contains a piperazine ring, a pyrimidine ring, and a phenyl group.
  • Its biological activity and potential therapeutic applications make it an intriguing subject for research.
  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the reaction between a substituted benzoyl chloride (such as 2-methoxybenzoyl chloride) and piperazine.
    • Reaction Conditions : The reaction typically occurs under anhydrous conditions, using a suitable solvent (e.g., dichloromethane or toluene).
    • Industrial Production : While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate or chromic acid can convert the compound.
      • Reduction : Reducing agents (e.g., lithium aluminum hydride) can reduce the carbonyl group.
      • Substitution : Nucleophilic substitution reactions can occur at the piperazine nitrogen.
    • Major Products : The specific products depend on the reaction conditions and reagents used.
  • Scientific Research Applications

  • Mechanism of Action

    • The compound likely exerts its effects by binding to alpha1-adrenergic receptors, modulating smooth muscle contraction and neurotransmitter signaling.
    • Further studies are needed to elucidate the precise molecular targets and pathways involved.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C23H25N5O2

    Molecular Weight

    403.5 g/mol

    IUPAC Name

    [4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone

    InChI

    InChI=1S/C23H25N5O2/c1-17-16-21(25-18-8-4-3-5-9-18)26-23(24-17)28-14-12-27(13-15-28)22(29)19-10-6-7-11-20(19)30-2/h3-11,16H,12-15H2,1-2H3,(H,24,25,26)

    InChI Key

    JRBDXXAYBQRWRH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)NC4=CC=CC=C4

    Origin of Product

    United States

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